molecular formula C25H39N7O9 B12800193 L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- CAS No. 123951-84-8

L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-

Cat. No.: B12800193
CAS No.: 123951-84-8
M. Wt: 581.6 g/mol
InChI Key: ZSPUZMYNBPIWRV-QJYAINQKSA-N
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Description

L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is a complex peptide compound It consists of a sequence of amino acids, including L-threonine, L-2-aminobutanoic acid, L-threonine, L-asparagine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Dityrosine, quinones.

    Reduction: Free thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: Utilized in the development of biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism by which L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-phenylalanyl-: Similar structure but with phenylalanine instead of tyrosine.

    L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-glutaminyl-L-tyrosyl-: Contains glutamine instead of asparagine.

    L-Threoninamide, L-2-aminobutanoyl-L-serinyl-L-asparaginyl-L-tyrosyl-: Serine replaces threonine.

Uniqueness

L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for unique oxidative reactions, and the combination of amino acids can influence its interaction with biological targets.

Properties

CAS No.

123951-84-8

Molecular Formula

C25H39N7O9

Molecular Weight

581.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C25H39N7O9/c1-4-15(26)22(38)32-20(12(3)34)25(41)30-17(10-18(27)36)23(39)29-16(9-13-5-7-14(35)8-6-13)24(40)31-19(11(2)33)21(28)37/h5-8,11-12,15-17,19-20,33-35H,4,9-10,26H2,1-3H3,(H2,27,36)(H2,28,37)(H,29,39)(H,30,41)(H,31,40)(H,32,38)/t11-,12-,15+,16+,17+,19+,20+/m1/s1

InChI Key

ZSPUZMYNBPIWRV-QJYAINQKSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N

Canonical SMILES

CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

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